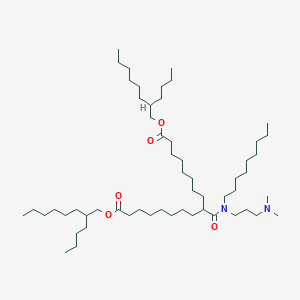

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is a synthetic lipid compound. It is a colorless oily material that has gained attention for its role in the formulation of lipid nanoparticles (LNPs). These nanoparticles are crucial in the delivery of nucleic acids, such as mRNA, in various therapeutic applications, including vaccines.

Méthodes De Préparation

The preparation of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves a series of synthetic steps. The final step is a reductive amination reaction where 4-aminobutanol is condensed with a lipid aldehyde. Sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . This method was first described in a patent application by Acuitas Therapeutics in 2017 .

Analyse Des Réactions Chimiques

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) undergoes various chemical reactions, including:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atom, which can become protonated under acidic conditions.

Substitution: The compound can participate in substitution reactions, especially involving the nitrogen atom and the lipid chains.

Common reagents used in these reactions include sodium triacetoxyborohydride for reduction and various acids for protonation. The major products formed depend on the specific reaction conditions but often involve modifications to the lipid chains or the nitrogen atom.

Applications De Recherche Scientifique

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is primarily used in the field of nanomedicine. It is a key component in the formulation of lipid nanoparticles (LNPs) used in mRNA vaccines, such as the SARS-CoV-2 vaccine produced by Pfizer/BioNTech . These LNPs encapsulate and protect the fragile mRNA, promoting its uptake by cells and ensuring efficient delivery of the genetic material . The compound’s ability to form stable nanoparticles makes it valuable in various therapeutic applications, including gene therapy and cancer treatment.

Mécanisme D'action

The mechanism of action of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its role in forming lipid nanoparticles. Below physiological pH, the nitrogen atom in the compound becomes protonated, yielding an ammonium cation. This cation is attracted to the anionic messenger RNA (mRNA), facilitating the encapsulation of the mRNA within the lipid nanoparticle . Once the nanoparticle is absorbed into cells via receptor-mediated endocytosis, the acidic environment within the endosome fully protonates the compound, leading to the release of the mRNA into the cytoplasm .

Comparaison Avec Des Composés Similaires

((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) is similar to other ionizable lipids used in the formulation of lipid nanoparticles. Some similar compounds include:

((4-Hydroxybutyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): Another ionizable lipid used in mRNA vaccine formulations.

2-[(Polyethylene glycol)-2000]-N,N-ditetradecylacetamide: Used in lipid nanoparticles for its ability to stabilize and protect nucleic acids.

1,2-Distearoyl-sn-glycero-3-phosphocholine: A phospholipid used in lipid nanoparticle formulations.

The uniqueness of ((3-Cyanopropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) lies in its specific structure, which allows for efficient encapsulation and delivery of mRNA, making it a valuable component in modern vaccine technology.

Propriétés

Formule moléculaire |

C48H92N2O4 |

|---|---|

Poids moléculaire |

761.3 g/mol |

Nom IUPAC |

6-[3-cyanopropyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |

InChI |

InChI=1S/C48H92N2O4/c1-5-9-13-17-19-27-37-45(35-25-15-11-7-3)47(51)53-43-33-23-21-30-40-50(42-32-29-39-49)41-31-22-24-34-44-54-48(52)46(36-26-16-12-8-4)38-28-20-18-14-10-6-2/h45-46H,5-38,40-44H2,1-4H3 |

Clé InChI |

DLSFUFOWEHOEJG-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCC#N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzoic acid, 3-borono-5-[(2-fluorobenzoyl)amino]-](/img/structure/B13355617.png)

![3-[(Benzylsulfanyl)methyl]-6-(5-bromofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355619.png)

![1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2-(6-methylpyridin-2-yl)ethan-1-one](/img/structure/B13355632.png)

![3-[(Isopropylsulfanyl)methyl]-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13355654.png)

![N,N-dimethyl-3-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline](/img/structure/B13355684.png)